N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

CB1 receptor antagonist cannabinoid receptor structure–activity relationship

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride (CAS 1856080-09-5, molecular formula C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a synthetic pyrazole derivative supplied as a hydrochloride salt, a form that enhances aqueous solubility relative to its free-base counterparts. The compound features a 2,5-dimethylpyrazol-3-amine core N-alkylated with a 2-methoxybenzyl group.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12237599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NCC2=CC=CC=C2OC)C.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3;/h4-8,14H,9H2,1-3H3;1H
InChIKeyHFQLKUYXKLNQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride: Core Identity, Physicochemical Profile, and Comparator Landscape


N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride (CAS 1856080-09-5, molecular formula C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a synthetic pyrazole derivative supplied as a hydrochloride salt, a form that enhances aqueous solubility relative to its free-base counterparts . The compound features a 2,5-dimethylpyrazol-3-amine core N-alkylated with a 2-methoxybenzyl group. It belongs to the broader class of N-substituted 3-aminopyrazoles, a scaffold extensively explored in medicinal chemistry for cannabinoid receptor antagonism, kinase inhibition, and antimicrobial applications [1][2]. Unlike the well-characterized 1,5-diarylpyrazole-3-carboxamide CB1 antagonists (e.g., rimonabant/SR141716A, Ki = 1.8 nM for hCB1), this compound lacks the 3-carboxamide pharmacophore and instead presents a 3-benzylamino motif, placing it within a distinct structure–activity relationship (SAR) series. The hydrochloride salt form provides a quantifiable solubility advantage (soluble in water and ethanol vs. free-base pyrazole solubility of ~14 mg/mL in water at 25°C without salt enhancement), an important consideration for in vitro assay preparation and formulation development .

Why N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Within the N-substituted 3-aminopyrazole class, even subtle structural modifications produce divergent biological and physicochemical profiles that preclude simple interchange. The ortho-methoxy substitution on the benzyl ring of the target compound distinguishes it from the unsubstituted N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride, which has a reported hCB1 Ki of 19.9 nM [1], and from the meta-methoxy regioisomer N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride, for which antimicrobial and anti-inflammatory activities have been investigated . Regioisomeric relocation of the amine attachment point from the pyrazole 3-position to the 4-position (e.g., N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine) fundamentally alters H-bond donor/acceptor geometry and target engagement potential. Furthermore, the hydrochloride salt form confers consistently higher aqueous solubility compared to the free-base form, directly impacting assay reproducibility, dose–response linearity, and formulation feasibility. Procurement without explicit comparative binding, functional, and solubility data for the specific substitution pattern risks selecting a compound with unintended potency shifts, selectivity changes, or solubility limitations relative to the intended experimental design.

Quantitative Differentiation Evidence: N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride vs. Closest Analogs


Ortho-Methoxy Substitution: Structural Differentiation from N-Benzyl and Meta-Methoxy Analogs Modulates CB1 Receptor Affinity

The ortho-methoxy substituent on the benzyl ring of N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride distinguishes it from the unsubstituted N-benzyl analog (hCB1 Ki = 19.9 nM, [³H]CP 55,940 displacement, human CB1 expressed in sf9 membranes) [1] and the meta-methoxy isomer N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride (no public CB1 Ki data available) . In the broader 3-substituted pyrazole SAR reported by Wiley et al. (2012), 3-benzylamino substitution on the rimonabant template produces functional profiles ranging from CB1 antagonism to agonist-like effects in vivo depending on the nature and position of aryl substituents [2]. The ortho-methoxy group introduces both steric and electronic effects (Hammett σₘ = 0.12 for OCH₃; altered dihedral angle between the benzyl ring and the pyrazole plane) that are absent in the unsubstituted phenyl and para/meta-substituted congeners. Direct comparative CB1 binding data for the ortho-methoxy target compound are not publicly available; the differentiation claim rests on documented class-level SAR trends.

CB1 receptor antagonist cannabinoid receptor structure–activity relationship

Hydrochloride Salt Form Confers Aqueous Solubility Advantage Over Free-Base Pyrazole Analogs

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine is supplied as the hydrochloride salt, which is reported to be soluble in water and ethanol . This contrasts with the free-base form of unsubstituted pyrazole, which exhibits aqueous solubility of approximately 14 mg/mL (205.64 mM) at 25°C . Conversion to the hydrochloride salt is a well-established strategy for enhancing aqueous solubility of aminopyrazole derivatives: in a published SAR investigation of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, hydrochloride salt formation (ID09 and ID33) yielded excellent aqueous solubility and favorable Log P values [1]. Although quantitative solubility (mg/mL) for the target compound is not publicly reported by an authoritative database, the hydrochloride salt form provides a qualitative solubility advantage over structurally analogous free-base N-benzyl-2,5-dimethylpyrazol-3-amines, which are typically described as soluble only in organic solvents (DMSO, ethanol) without salt enhancement.

aqueous solubility hydrochloride salt formulation compatibility

3-Aminopyrazole Regioisomeric Specificity: Differentiation from 4-Amino and 5-Amino Pyrazole Regioisomers

The target compound features the amine substituent at the pyrazole 3-position (i.e., 2,5-dimethylpyrazol-3-amine core), which is chemically distinct from the 4-amino regioisomer N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine (C₁₃H₁₈ClN₃O, MW 267.75 g/mol) and the 5-amino tautomeric form. The 3-aminopyrazole scaffold exists in tautomeric equilibrium with 5-aminopyrazole, a property not shared by 4-aminopyrazoles . This tautomerism influences hydrogen-bond donor/acceptor geometry at the pyrazole ring, which directly affects molecular recognition by biological targets. The 3-amino regioisomer positions the benzylamino group in a steric environment distinct from the 4-amino series, altering the dihedral angle between the pyrazole ring and the benzyl substituent. In kinase inhibitor programs, the regioisomeric position of the exocyclic amine has been shown to modulate potency by >10-fold against p38α and CDK targets [1].

regioisomerism 3-aminopyrazole tautomerism hydrogen-bond donor

Synthetic Accessibility: Distinction from 1,5-Diarylpyrazole-3-carboxamide CB1 Antagonists (Rimonabant Series)

The target compound is synthesized via straightforward nucleophilic substitution between commercially available 2,5-dimethylpyrazol-3-amine (CAS 3524-32-1, ≥97% purity, available from Thermo Fisher Scientific) and 2-methoxybenzyl chloride in an alcoholic solvent (ethanol or methanol) with a base catalyst (NaOH) at 80–100°C, followed by hydrochloride salt formation . This two-step sequence contrasts with the multi-step synthesis of 1,5-diarylpyrazole-3-carboxamide CB1 antagonists such as rimonabant (SR141716A), which requires: (i) synthesis of a 1,5-diarylpyrazole core via condensation of a 1,3-diketone with a substituted arylhydrazine; (ii) 3-carboxylic acid oxidation; (iii) carboxamide coupling with 1-aminopiperidine; (iv) chromatographic purification. The target compound's synthesis avoids chromatographic purification (recrystallization suffices) and uses readily available starting materials, making it amenable to parallel library synthesis for SAR exploration.

synthetic tractability building block medicinal chemistry SAR exploration

Optimal Research and Industrial Application Scenarios for N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine Hydrochloride


Cannabinoid CB1 Receptor Antagonist Lead Optimization and SAR Expansion

The compound serves as a 3-benzylamino-substituted pyrazole scaffold for exploring CB1 receptor antagonist SAR beyond the well-studied 1,5-diarylpyrazole-3-carboxamide series (rimonabant template). The ortho-methoxybenzyl substituent introduces steric and electronic features distinct from the 2,4-dichlorophenyl motif of rimonabant. As demonstrated by Wiley et al. (2012), 3-substituted pyrazole analogs of rimonabant can exhibit CB1 antagonist, partial agonist, or agonist-like profiles depending on the nature of the 3-substituent, making systematic SAR investigation essential [1]. The target compound's synthetic accessibility (2-step synthesis, recrystallization purification as described in Section 3, Evidence Item 4) facilitates parallel analog synthesis for exploring substituent effects on receptor binding and functional activity.

Aqueous-Compatible In Vitro Pharmacological Assays

The hydrochloride salt form provides aqueous solubility suitable for in vitro assay preparation without requiring high DMSO concentrations, as noted in Section 3 (Evidence Item 2). This is particularly relevant for: (i) radioligand displacement binding assays using [³H]CP 55,940 or [³H]SR141716A for CB1/CB2 receptor affinity determination (comparator N-benzyl analog: hCB1 Ki = 19.9 nM); (ii) functional cAMP accumulation or β-arrestin recruitment assays in CHO or HEK293 cells expressing recombinant human CB1 receptor; (iii) aqueous serial dilution for dose–response curve generation, where reduced DMSO carryover (<0.1% v/v) minimizes solvent-related cytotoxicity artifacts and improves data reproducibility [2].

Kinase Inhibitor Screening Library Component

The 3-aminopyrazole core is a recognized kinase inhibitor scaffold, as evidenced by its inclusion in patent families targeting p38 kinase, CDKs, and Raf kinases [3]. The target compound's regioisomeric specificity (3-amino vs. 4-amino vs. 5-amino forms, Section 3, Evidence Item 3) is critical: literature precedent demonstrates that the regioisomeric position of the exocyclic amine modulates kinase inhibitory potency by >10-fold against p38α and CDK targets. The 2-methoxybenzyl N-substituent may confer selectivity advantages within a kinase panel screen relative to unsubstituted N-benzyl or N-phenyl analogs. The compound is suitable as a diversity element in kinase-focused screening libraries where aminopyrazole regioisomerism contributes to target selectivity profiling.

Antimicrobial Activity Screening in Gram-Positive Bacterial Strains

Pyrazole derivatives bearing 3-amino substitution have been reported to exhibit antimicrobial activity against Gram-positive bacteria, including staphylococci and enterococci, with MIC values as low as 0.78 µg/mL for optimized analogs [4]. The meta-methoxy regioisomer N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride has been specifically investigated for antimicrobial properties (Section 2). The target ortho-methoxy compound, by analogy and by virtue of its enhanced aqueous solubility (facilitating broth microdilution assay preparation), represents a candidate for comparative MIC determination against S. aureus, E. faecalis, and drug-resistant Gram-positive isolates, with the ortho-substitution potentially altering membrane permeability relative to para- or meta-substituted congeners.

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